2-氟嘧啶-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

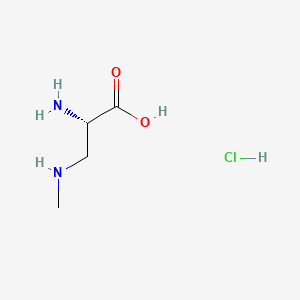

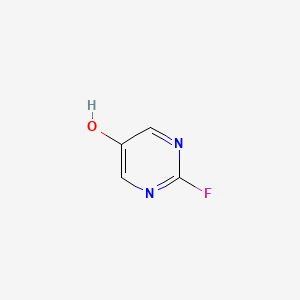

2-Fluoropyrimidin-5-ol, also known as 5-fluoropyrimidin-2-ol, is a fluorinated pyrimidine . Fluoropyrimidines are a general class of organic compounds in which the substituents around a pyrimidine ring include at least one fluorine atom . The molecular formula of 2-Fluoropyrimidin-5-ol is CHFNO, with an average mass of 114.078 Da .

Synthesis Analysis

The synthesis of fluoropyrimidines, including 2-Fluoropyrimidin-5-ol, often involves fluorination procedures . A specific synthesis route for a related compound, 5-fluorocytosine, has been described, starting from inexpensive precursors and eliminating the use of gaseous fluorine .Molecular Structure Analysis

The molecular structure of 2-Fluoropyrimidin-5-ol consists of a pyrimidine ring with a fluorine atom and a hydroxyl group attached . The exact positions of these groups on the ring define the specific compound.Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoropyrimidin-5-ol are not detailed in the search results, fluoropyrimidines in general are known to participate in various chemical reactions due to the presence of the reactive fluorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoropyrimidin-5-ol include its molecular formula (CHFNO), average mass (114.078 Da), and monoisotopic mass (114.022942 Da) .科学研究应用

癌症化疗

氟嘧啶类化合物,包括“2-氟嘧啶-5-醇”等化合物,在癌症化疗中被广泛应用。它们旨在干扰快速分裂细胞中DNA的合成,而快速分裂是癌细胞的一个标志。 这些药物的口服制剂,如5-氟尿嘧啶 (5-FU),由于其在提高患者依从性和便捷性方面的潜力而成为进一步开发的重点 .

药物化学

将氟原子掺入有机化合物中通常会导致药物性质的改善,例如提高稳定性和生物利用度。 “2-氟嘧啶-5-醇”可用于药物化学,以开发具有增强功效的新药 .

生物成像

荧光化合物在生物成像中至关重要,用于追踪蛋白质在细胞区室内的重新分布。 虽然没有直接提及,但氟嘧啶的衍生物可能用于开发基于荧光蛋白的传感器,用于此类应用 .

作用机制

Target of Action

The primary target of 2-Fluoropyrimidin-5-ol, a derivative of fluorouracil, is the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a necessary step in DNA replication and repair .

Mode of Action

2-Fluoropyrimidin-5-ol exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, inhibits thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . The inhibition of thymidylate synthase leads to a decrease in the production of thymidine monophosphate, which is essential for DNA synthesis and repair .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoropyrimidin-5-ol are primarily those involved in DNA synthesis and repair . By inhibiting thymidylate synthase, 2-Fluoropyrimidin-5-ol disrupts the conversion of dUMP to dTMP, thereby affecting the synthesis of DNA . This disruption can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of 2-Fluoropyrimidin-5-ol involve absorption, distribution, metabolism, and excretion (ADME). Given orally, 2-Fluoropyrimidin-5-ol has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of 2-Fluoropyrimidin-5-ol in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in 2-Fluoropyrimidin-5-ol metabolism is dihydropyrimidine dehydrogenase (DPD), which is most concentrated in the liver .

Result of Action

The molecular and cellular effects of 2-Fluoropyrimidin-5-ol’s action include the inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoropyrimidin-5-ol. For instance, the pH can affect the permeation of 2-Fluoropyrimidin-5-ol, with ionization of the hydroxyl group attached to the fourth carbon markedly depressing its transmembrane passage . Additionally, the presence of other medications, underlying health conditions, and genetic factors can also influence the drug’s effectiveness and potential for side effects .

生化分析

Biochemical Properties

2-Fluoropyrimidin-5-ol, like other fluoropyrimidines, is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is thymidylate synthase . Thymidylate synthase is an enzyme involved in DNA replication, and its inhibition leads to DNA strand breaks . This interaction is one of the primary mechanisms through which 2-Fluoropyrimidin-5-ol exerts its effects.

Cellular Effects

The effects of 2-Fluoropyrimidin-5-ol on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, fluoropyrimidines, including 2-Fluoropyrimidin-5-ol, have been associated with cardiotoxicity, one of the most common clinical manifestations being angina .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoropyrimidin-5-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As mentioned earlier, one of the key enzymes it interacts with is thymidylate synthase, leading to DNA strand breaks .

Temporal Effects in Laboratory Settings

The effects of 2-Fluoropyrimidin-5-ol change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2-Fluoropyrimidin-5-ol vary with different dosages in animal models

Metabolic Pathways

2-Fluoropyrimidin-5-ol is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD), a key enzyme involved in the metabolism of fluoropyrimidines .

属性

IUPAC Name |

2-fluoropyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGYUTVDIMQTGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)

![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)